molecular formula C18H21N3O3 B3012998 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one CAS No. 946380-18-3

5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one

Cat. No.: B3012998
CAS No.: 946380-18-3
M. Wt: 327.384
InChI Key: AYKQKZHLKMQHRN-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the piperidine-1-carbonyl group: This can be done through acylation reactions using piperidine and suitable acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylphenyl groups.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Various substitution reactions could occur, especially at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazinone core and may have similar biological activities.

    Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings, which can influence their chemical reactivity and biological properties.

    Piperidine-containing molecules: These compounds often exhibit significant pharmacological activities due to the presence of the piperidine ring.

Uniqueness

5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-6-8-14(9-7-13)21-16(22)12-15(24-2)17(19-21)18(23)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKQKZHLKMQHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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